REACTION_CXSMILES
|
[OH:1][CH2:2][Si:3]([CH3:6])([CH3:5])[CH3:4].[C:7]([CH2:9][C:10](O)=[O:11])#[N:8]>C1(C)C=CC=CC=1.S(=O)(=O)(O)O>[C:7]([CH2:9][C:10]([O:1][CH2:2][Si:3]([CH3:6])([CH3:5])[CH3:4])=[O:11])#[N:8]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
OC[Si](C)(C)C
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase is washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
It is concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation under vacuum (b.p. 80° C. under 0.4 hPa)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)OC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |